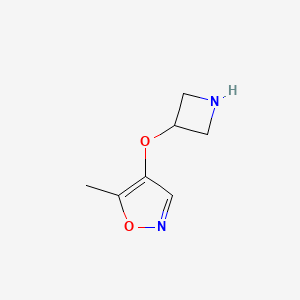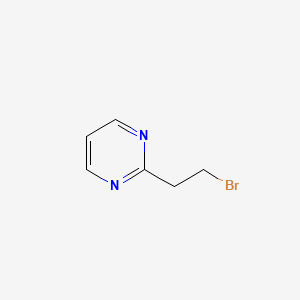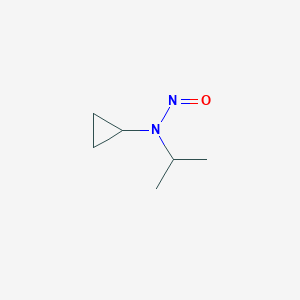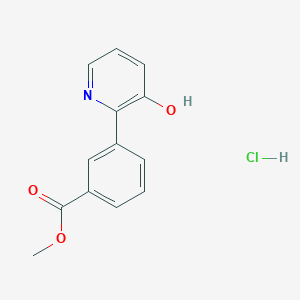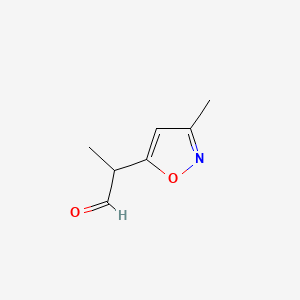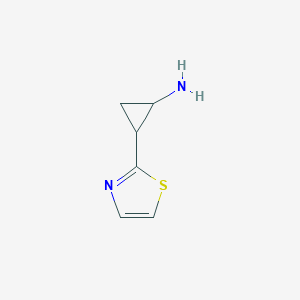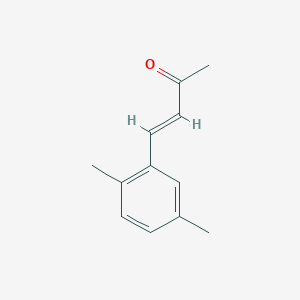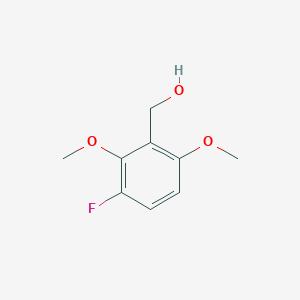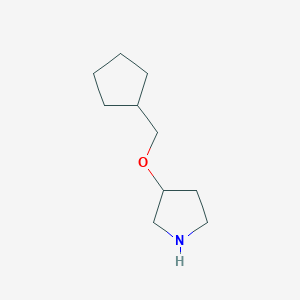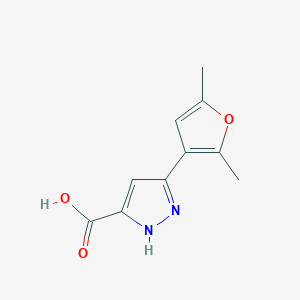
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound features a furan ring substituted with two methyl groups and a pyrazole ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated furans, nitrofurans.
Aplicaciones Científicas De Investigación
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but lacking the pyrazole ring and carboxylic acid group.
2,5-dimethylfuran-3-carboxylic acid: Similar to the target compound but without the pyrazole ring.
1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the furan moiety.
Uniqueness
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance the compound’s stability, reactivity, and potential for diverse applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(6(2)15-5)8-4-9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
KDRPOYGICCFSFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C2=NNC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


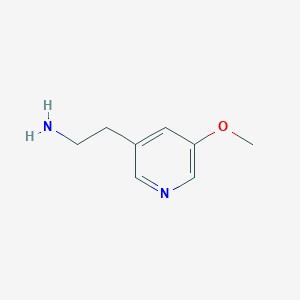
![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)


